molecular formula C10H14O B1669333 4-Isopropylbenzyl alcohol CAS No. 536-60-7

4-Isopropylbenzyl alcohol

Cat. No. B1669333
CAS RN: 536-60-7
M. Wt: 150.22 g/mol
InChI Key: OIGWAXDAPKFNCQ-UHFFFAOYSA-N
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Description

4-Isopropylbenzyl alcohol, also known as p-Isopropylbenzyl alcohol or Cumic alcohol, is a member of the class of benzyl alcohols. It has an intense, persistent, caraway-like odor and an aromatic, burning taste . It is a natural product found in Xylopia aromatica, Curcuma amada, and other organisms .


Synthesis Analysis

4-Isopropylbenzyl alcohol can be prepared from cuminaldehyde with H2 or NH3 under pressure in methanol solution and in the presence of Raney Ni catalyst. Another method is by catalytic reduction of methyl p-isopropylbenzoate .


Molecular Structure Analysis

The molecular formula of 4-Isopropylbenzyl alcohol is C10H14O, and its molecular weight is 150.22 g/mol . The IUPAC name is (4-propan-2-ylphenyl)methanol .


Physical And Chemical Properties Analysis

4-Isopropylbenzyl alcohol is a liquid with an intense, persistent, caraway-like odor and an aromatic, burning taste . It has a density of 0.982 g/mL at 25 °C . The boiling point is 135-136 °C at 26 mmHg .

Scientific Research Applications

Mosquito Repellent

4-Isopropylbenzyl alcohol, along with a compound named eucamalol, was isolated from the essential oil of Eucalyptus camaldulensis. These compounds demonstrated potent repellent activities against Aedes aegypti mosquitoes (Watanabe et al., 1993).

Analgesic Effects

A study evaluated the analgesic effects of cuminic alcohol (4-isopropylbenzyl alcohol) in animal models of pain. The study showed that 4-isopropylbenzyl alcohol significantly prolonged the hot plate latency and attenuated formalin- and acetic acid-induced nociceptive pain in mice, indicating its potential as an analgesic agent (Sheikholeslami et al., 2021).

Photocatalytic Transformation

Research on the photocatalytic transformations of compounds like 4-methoxybenzyl alcohol and 4-hydroxybenzyl alcohol revealed the involvement of hydroxyl radicals and positive holes in the transformation process. This study provides insights into the reactions of similar compounds under varying conditions (Richard et al., 1997).

Safety Assessment in Fragrance

An assessment of p-isopropylbenzyl alcohol, focusing on its use in fragrance materials, evaluated its genotoxicity, toxicity, and environmental safety. The study concluded that p-isopropylbenzyl alcohol is safe for use in fragrances under current use conditions (Api et al., 2020).

Interaction with Bovine Serum Albumin

A study on cuminol (4-Isopropylbenzyl alcohol), found in essential oils and cosmetics formulations, investigated its interaction with bovine serum albumin (BSA). The study, using fluorescence spectrophotometry and other spectroscopic methods, found weak binding between cuminol and BSA, primarily driven by hydrophobic forces and some hydrogen bonding. This research aids in understanding the interactions of such compounds with plasma proteins (Ali et al., 2021).

Gastric Alcohol Dehydrogenase Inhibition

An investigation into human gastric alcohol dehydrogenase highlighted the enzyme's role in the oxidation of ethanol and its inhibition by certain compounds. The study showed the potential of these enzymes in the bioavailability and potential toxicity of ethanol (Hernández-Muñoz et al., 1990).

Anaerobic Activation in Bacteria

Research on betaproteobacteria revealed different degradation pathways for p-cymene (4-isopropyltoluene), involving 4-isopropylbenzyl alcohol. The study provides insights into how related bacteria utilize different routes for degrading the same substrate (Strijkstra et al., 2014).

Fragrance Material Review

A dermatologic and toxicologic review of p-isopropylbenzyl alcohol when used as a fragrance ingredient presents detailed findings related to its safety and potential effects. This comprehensive review supports its safe use in fragrances (Scognamiglio et al., 2012).

Safety And Hazards

4-Isopropylbenzyl alcohol is harmful if swallowed and may be harmful in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

4-Isopropylbenzyl alcohol has been found to have analgesic effects in animal models of nociceptive and neuropathic pain. Its effects involve opioid receptors, the L-arginine/NO/cGMP pathway, and anti-inflammatory functions . This suggests potential future directions for research into its medicinal uses.

properties

IUPAC Name

(4-propan-2-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGWAXDAPKFNCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021626
Record name 4-Isopropylbenzyl alcohol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid, colourless to pale yellow oily liquid with a spicy, caraway-like odour
Record name Cuminyl alcohol
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Record name p-Isopropylbenzyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/814/
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Boiling Point

135.00 to 136.00 °C. @ 26.00 mm Hg
Record name Cuminyl alcohol
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Solubility

slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Cuminyl alcohol
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Record name p-Isopropylbenzyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/814/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.974-0.982
Record name p-Isopropylbenzyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Product Name

4-Isopropylbenzyl alcohol

CAS RN

536-60-7
Record name p-Cymen-7-ol
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Record name Cumic alcohol
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Record name Cumic alcohol
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Record name Benzenemethanol, 4-(1-methylethyl)-
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Record name 4-Isopropylbenzyl alcohol
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Record name 4-ISOPROPYLBENZYL ALCOHOL
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Record name Cuminyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031817
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

28 °C
Record name Cuminyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031817
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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